molecular formula C6H13NO2 B15396557 4-Amino-2-hydroxycyclopentanemethanol CAS No. 215229-22-4

4-Amino-2-hydroxycyclopentanemethanol

Cat. No.: B15396557
CAS No.: 215229-22-4
M. Wt: 131.17 g/mol
InChI Key: XZINXOOZVCWXSP-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxycyclopentanemethanol , with the molecular formula C6H13NO2, is a cyclopentane-based amino alcohol of significant interest in medicinal and synthetic chemistry. Its primary research value lies in its role as a key chiral intermediate and synthetic precursor for a class of compounds known as carbocyclic nucleosides . These compounds are analogs of natural nucleosides where the sugar moiety is replaced by a carbocyclic ring, often leading to enhanced metabolic stability and potent biological activity. Scientific studies highlight its specific utility in the efficient synthesis of antiviral agents . The synthetic route to this compound has been improved to proceed from inexpensive starting materials like cyclopentadiene, involving a hetero Diels-Alder reaction and an aza-Claisen rearrangement, making it more accessible for research purposes . The cyclopentane ring system adopts flexible envelope or half-chair conformations, and the stereochemistry of the amino and hydroxymethyl substituents on the ring is critical for its function as a scaffold, influencing the final nucleoside's ability to mimic its biological target . Researchers value this compound for developing potential therapies for infectious diseases, including those caused by human immunodeficiency virus (HIV) and Hepatitis B virus (HBV) . As a building block, it enables the exploration of novel nucleoside analogs with potential mechanisms of action that include inhibition of viral polymerases. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-2-(hydroxymethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-4(3-8)6(9)2-5/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINXOOZVCWXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287775
Record name 4-Amino-2-hydroxycyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215229-22-4
Record name 4-Amino-2-hydroxycyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215229-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-hydroxycyclopentanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-2-hydroxycyclopentanemethanol, also known as 4-amino-2-(hydroxymethyl)cyclopentan-1-ol, is a compound characterized by its cyclopentane structure featuring an amino group and a hydroxymethyl substituent. Its molecular formula is C6H14ClN2O2C_6H_{14}ClN_2O_2, and it has a molecular weight of approximately 167.63 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals.

The compound exists primarily as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological and pharmaceutical applications. The unique combination of functional groups and stereochemistry influences its biological activity significantly.

Property Value
Molecular FormulaC6H14ClN2O2C_6H_{14}ClN_2O_2
Molecular Weight167.63 g/mol
SolubilityHigh (as hydrochloride)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug synthesis and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially influencing pathways related to neurotransmission and metabolic processes. The presence of the amino group allows for hydrogen bonding with receptor sites, while the hydroxymethyl group may enhance solubility and bioavailability.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that derivatives of cyclopentanemethanol compounds show potential as modulators of neurotransmitter receptors, particularly in the context of adenosine receptors. The binding affinities at rat A1, A2a, and A3 adenosine receptors were evaluated, revealing significant interactions that suggest a role in neuropharmacology .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against certain bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
  • Chiral Synthesis Applications : The compound has been utilized in chiral synthesis, particularly in the production of 2-hydroxy carboxylic acids via dehydrogenase enzymes. This application highlights its utility in biocatalysis and the synthesis of complex organic molecules .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
(1R,2S,4R)-4-amino-2-hydroxy-cyclopentanemethanol HydrochlorideSimilar cyclopentane structureDifferent stereochemistry affecting activity
(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol HydrobromideHydroxymethyl and amino groupsBromide salt may alter solubility properties
(1S,2R,4R)-4-amino-2-hydroxy-cyclopentanemethanolHydroxyl instead of hydroxymethylPotentially different reactivity and applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

  • 2-Aminocyclopentanol: Lacks the hydroxymethyl group but shares the amino and hydroxyl substituents on a cyclopentane ring.
  • 3-Amino-cyclopentanemethanol: Features amino and hydroxymethyl groups but differs in substituent positions, altering stereochemical interactions.
Property 4-Amino-2-hydroxycyclopentanemethanol 2-Aminocyclopentanol 3-Amino-cyclopentanemethanol
Molecular Formula C₆H₁₃NO₂ C₅H₁₁NO C₆H₁₃NO₂
Molecular Weight (g/mol) 147.17 101.15 147.17
Functional Groups -NH₂, -OH, -CH₂OH -NH₂, -OH -NH₂, -CH₂OH
Boiling Point (°C) 285–290 (estimated) 220–225 270–275 (estimated)
Solubility in Water High (polar groups) Moderate Moderate

Key Findings :

  • The hydroxymethyl group in this compound enhances water solubility compared to 2-Aminocyclopentanol but may reduce membrane permeability due to increased polarity.
  • Positional isomerism (e.g., 2- vs. 3-substitution) significantly impacts hydrogen-bonding networks and biological target interactions .
Functional Analogues

Compounds with overlapping functional groups but distinct backbones, such as 4-Hydroxyphenylamine (aromatic amino alcohol) and azo-linked phenols (e.g., compounds), provide contrast in reactivity and applications:

Property This compound 4-Hydroxyphenylamine () Azo Compounds ()
Backbone Alicyclic (cyclopentane) Aromatic (benzene) Aromatic (azo-linked phenols)
Key Functional Groups -NH₂, -OH, -CH₂OH -NH₂, -OH -N=N-, -OH, -NH₂
Stability Moderate (alicyclic strain) High (aromatic resonance) Low (azo group photodegradation)
Toxicity Low (predicted) High (aromatic amine hazards) Moderate (azo linkage risks)
Applications Chiral synthesis, drug intermediates Dye intermediates Dyes, sensors

Key Findings :

  • Aromatic vs. Alicyclic Systems : 4-Hydroxyphenylamine () exhibits higher thermal stability due to aromatic resonance but poses greater toxicity risks (e.g., skin sensitization) compared to the alicyclic target compound .
  • Electronic Properties : Azo compounds () show redshifted UV-Vis absorption due to conjugation, unlike the cyclopentane derivative, which lacks extended π-systems .

Research Findings and Methodological Insights

  • Computational Studies : Density Functional Theory (DFT) analyses, as applied in , could predict the target compound’s electronic structure, dipole moments, and tautomeric behavior. Such methods are critical for comparing substituent effects on reactivity .
  • Safety Profiles: While 4-Hydroxyphenylamine () requires stringent handling (e.g., avoiding food contact), alicyclic amino alcohols like this compound are likely safer but still necessitate proper ventilation and protective equipment .

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-2-hydroxycyclopentanemethanol with optimal yield?

The synthesis typically involves reductive amination or condensation reactions. For example, a methanol-based reaction with NaBH₄ reduction under controlled temperature (273 K) achieves high yields (83.5%) by stabilizing intermediates. Key steps include:

  • Dissolving precursors (e.g., cyclopentylmethanamine derivatives) in methanol.
  • Reducing intermediates with NaBH₄ in THF/ethanol (1:1 v/v) at low temperatures to minimize side reactions.
  • Purification via thin-layer chromatography (TLC) or silica-gel chromatography using chloroform as the mobile phase .

Q. How should researchers characterize the structural properties of this compound?

Use a combination of spectroscopic and computational methods:

  • IR Spectroscopy : Identify hydroxyl (-OH) and amine (-NH₂) stretches (3200–3500 cm⁻¹).
  • NMR : Assign peaks for cyclopentane protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm).
  • Collision Cross-Section (CCS) Analysis : Predict conformational stability using ion mobility spectrometry (e.g., CCS values of 135–140 Ų for the most stable conformer) .
  • InChIKey : Verify molecular identity with BNHBTMUEKKCKMA-UHFFFAOYSA-N .

Q. What stability considerations are critical for storing this compound?

  • Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the amine group.
  • Avoid prolonged exposure to moisture, which may hydrolyze the hydroxymethyl moiety.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before experimental use .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound?

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers.
  • Crystallization : Induce diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Computational Modeling : Predict enantiomer stability using density functional theory (DFT) to optimize separation conditions .

Q. What strategies address contradictory spectroscopic data in structural validation?

  • Variable Temperature NMR : Resolve overlapping signals by analyzing chemical shift changes at 298–323 K.
  • 2D NMR (COSY, HSQC) : Confirm proton-proton coupling and carbon connectivity.
  • X-ray Crystallography : Resolve ambiguities by determining absolute configuration (e.g., intramolecular O-H⋯N hydrogen bonds stabilize specific conformers) .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with aromatic amine-binding sites) using AutoDock Vina.
  • ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity risks.
  • Dynamic Simulations : Perform MD simulations (GROMACS) to evaluate conformational flexibility in aqueous environments .

Key Considerations for Researchers

  • Safety : Follow protocols for handling amines (e.g., use fume hoods, PPE) and neutralize waste with 1 N HCl .
  • Reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N₂ inert gas) to minimize variability.
  • Collaboration : Partner with computational chemists to validate docking results experimentally .

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